DO3AM-acetic acid

Vue d'ensemble

Description

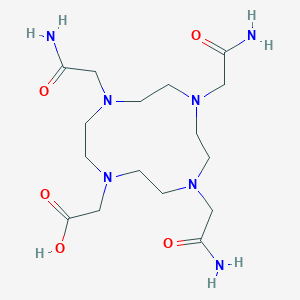

DO3AM-acetic acid, also known as 2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a chemical compound with the formula C16H31N7O5 . It is a white powder and is used in various applications .

Molecular Structure Analysis

The molecular weight of DO3AM-acetic acid is 401.46 g/mol . Its molecular formula is C16H31N7O5 .Physical And Chemical Properties Analysis

DO3AM-acetic acid is a white powder . Its molecular weight is 401.46 g/mol, and its molecular formula is C16H31N7O5 .Applications De Recherche Scientifique

Targeted Alpha Therapy for Neuroendocrine Tumors

DO3AM-acetic acid has been utilized in the synthesis of DOTAM-TATE, a compound used in peptide receptor radionuclide therapy (PRRT). PRRT has been applied to the treatment of neuroendocrine tumors (NETs) for over two decades. The use of DO3AM-acetic acid in this context is crucial for developing ligands that can be radiolabeled with alpha emitters like lead-212 for targeted alpha therapy (TAT), offering a promising avenue for NET treatment .

Antibacterial Evaluation of Bis-Indole Alkaloids

In the field of antibacterial drug development, DO3AM-acetic acid has been employed in the synthesis of complex natural product scaffolds. These efforts are aimed at expanding the bioactive chemical space and predicting potential biological activities for synthetic bis-indole alkaloids inspired by marine natural products .

Enhancement of Histone Acetylation in Plant Stress Responses

Research has indicated that the application of exogenous acetic acid, such as DO3AM-acetic acid, to plants can increase the genome-wide basal level of histone acetylation. This process is significant for enhancing plant stress responses, particularly in conditions of water deficit .

Development of Bifunctional Chelating Agents

DO3AM-acetic acid is integral to the preparation of DOTA-based bifunctional chelating agents (BFCA). These agents are used to label biomolecules with radiometal or paramagnetic ions for biomedical applications, such as diagnostic imaging and radiotherapy .

Solid-Phase Synthesis of Tumor-Targeting Peptides

The compound plays a role in the efficient and cost-effective solid-phase synthesis of DOTA-functionalized tumor-targeting peptides. These peptides are used for positron emission tomography (PET) imaging of cancer, enhancing the process of preclinical research toward clinical translation .

Synthesis of DOTA-Mono-Adamantan-1-ylamide

DO3AM-acetic acid is also used in the synthesis of novel chelators like DOTA-mono-adamantan-1-ylamide. This process involves a nucleophilic substitution reaction that is significant for the development of new imaging and therapeutic agents .

Orientations Futures

DO3AM-acetic acid and related compounds have potential applications in various fields. For instance, a study suggests that a compound similar to DO3AM-acetic acid could be a promising candidate for targeted alpha therapy of neuroendocrine tumors . Another study discusses the potential of lactic acid production from lignocellulosic biomass .

Mécanisme D'action

Target of Action

DO3AM-acetic acid, also known as Dotam-mono acid, is a dendritic PARACEST contrast agent used in magnetic resonance imaging . It is highly suitable for pH mapping

Mode of Action

It is known that do3am-acetic acid is used in the synthesis of other complex organic compounds . It can act as a catalyst to promote chemical reactions and improve production efficiency .

Biochemical Pathways

It is known that do3am-acetic acid can act as a control factor in biochemical experiments , suggesting that it may influence various biochemical pathways.

Pharmacokinetics

It is known that do3am-acetic acid is a solid, white to off-white compound , which suggests that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

It is known that do3am-acetic acid can act as a control factor in biochemical experiments , suggesting that it may have various effects at the molecular and cellular level.

Action Environment

It is known that do3am-acetic acid has good solubility and stability , suggesting that these properties may be influenced by environmental conditions such as temperature and pH.

Propriétés

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPHZEYJGWLQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DO3AM-acetic acid | |

CAS RN |

913528-04-8 | |

| Record name | Dotam-mono acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTAM-MONO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

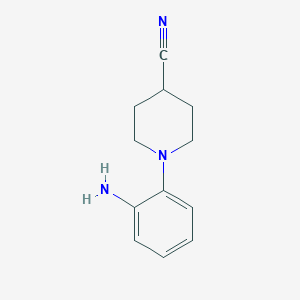

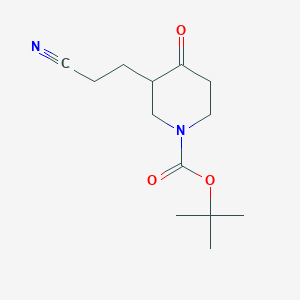

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)